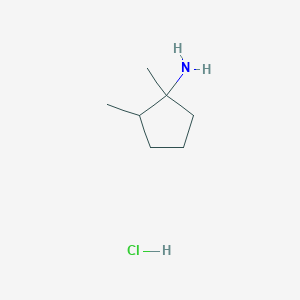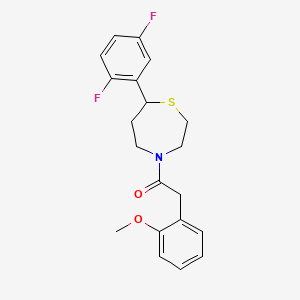
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, also known as DFTZ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DFTZ belongs to the thiazepane class of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The scientific research applications of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone involve its synthesis and the exploration of its chemical properties. Research studies have developed synthetic methodologies and reactions that provide insights into the chemical behavior and potential applications of related compounds. For example, the study on the synthesis of 1,5-Benzothiazepines and their derivatives highlights the chemical reactions and characterization techniques essential for understanding the structural and chemical properties of such compounds (Pant et al., 1998).
Biological Activity and Pharmacological Potential
Research on compounds structurally related to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone often investigates their biological activity and pharmacological potential. Studies have focused on the synthesis of new derivatives and their evaluation as possible estrogen receptor modulators, highlighting the importance of such compounds in developing therapeutic agents (Pandey et al., 2002).
Enantioselectivity in Organic Synthesis
The development of enantioselective synthetic methods is another crucial area of research, with studies evaluating the use of specific catalysts in the asymmetric reduction of ketones. This research contributes to the broader field of chiral chemistry, which is vital for the pharmaceutical industry (Thvedt et al., 2011).
Synthesis of Enantiomerically Pure Compounds
Efforts to synthesize enantiomerically pure compounds, such as 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, demonstrate the importance of stereochemistry in chemical synthesis and drug development. These studies provide valuable methodologies for obtaining compounds with specific chiral configurations, which can significantly impact their biological activity (Zhang et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of novel Schiff bases and their antimicrobial activity represent another area of application. By synthesizing and testing various derivatives, researchers can identify compounds with potent antimicrobial properties, contributing to the development of new antibacterial and antifungal agents (Puthran et al., 2019).
Propriétés
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2S/c1-25-18-5-3-2-4-14(18)12-20(24)23-9-8-19(26-11-10-23)16-13-15(21)6-7-17(16)22/h2-7,13,19H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRAEVCYMRSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

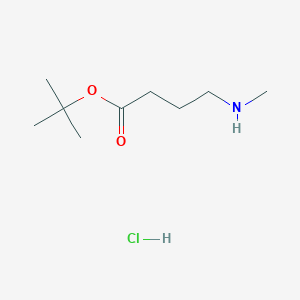
![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)
![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)
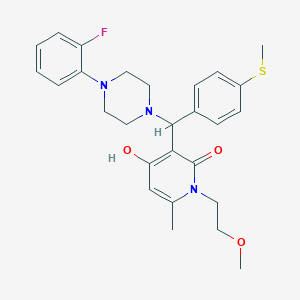
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)
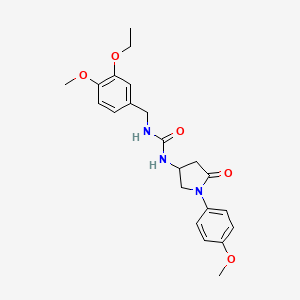
![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)
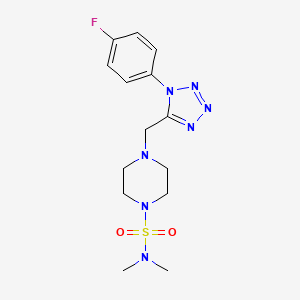
![2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2679027.png)

